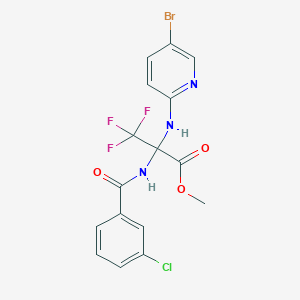![molecular formula C13H14F4N2O4 B396190 ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE](/img/structure/B396190.png)
ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and fluoroanilino groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-{[(2-FLUOROPHENYL)CARBAMOYL]AMINO}-2-METHOXYPROPANOATE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can
Propiedades
Fórmula molecular |
C13H14F4N2O4 |
|---|---|
Peso molecular |
338.25g/mol |
Nombre IUPAC |
ethyl 3,3,3-trifluoro-2-[(2-fluorophenyl)carbamoylamino]-2-methoxypropanoate |
InChI |
InChI=1S/C13H14F4N2O4/c1-3-23-10(20)12(22-2,13(15,16)17)19-11(21)18-9-7-5-4-6-8(9)14/h4-7H,3H2,1-2H3,(H2,18,19,21) |
Clave InChI |
XFGOCUYZZWYXTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1F)OC |
SMILES canónico |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(5-bromo-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B396107.png)
![N-[1-[(5-chloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide](/img/structure/B396110.png)
![Methyl 2-[(5-bromo-2-pyridinyl)amino]-2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396111.png)

![N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-fluorobenzamide](/img/structure/B396116.png)
![Methyl 2-[(3,5-dichloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B396117.png)
![Methyl 2-[(3,5-dichloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]propanoate](/img/structure/B396118.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-pyridinylamino)propanoate](/img/structure/B396120.png)
![Methyl 2-(benzoylamino)-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396123.png)
![Methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B396124.png)
![4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B396126.png)
![4-(4-methoxyphenyl)-7-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B396127.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-ylamino)propan-2-yl]benzamide](/img/structure/B396128.png)
![Methyl 4-(3-chlorophenyl)-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B396130.png)
